N-エチル-2-(1H-1,2,3-トリアゾール-1-イル)エタン-1-アミン二塩酸塩

説明

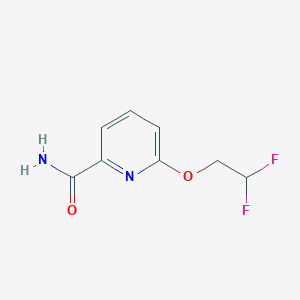

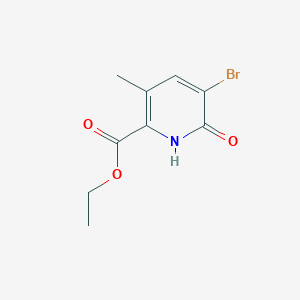

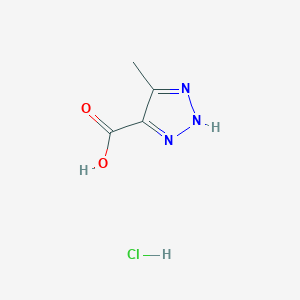

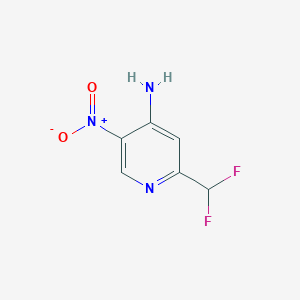

“N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is a key structural motif in many pharmaceuticals and agrochemicals . This compound also contains an ethyl group and an amine group .

Synthesis Analysis

The synthesis of similar triazole compounds often involves a Cu(I)-catalyzed [3+2] dipolar cycloaddition, also known as “Click” chemistry . This reaction is typically performed in an aqueous medium . The starting materials can vary, but one example includes (S)-(-) ethyl lactate .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3-triazole ring, an ethyl group, and an amine group . The exact structure would need to be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and HRMS .Chemical Reactions Analysis

Triazole compounds can participate in a variety of chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling reactions with different arylboronic acids . The loss of a hydrogen bond donor/acceptor group at the triazole-substituted aryl group can affect the reactivity of the molecule .科学的研究の応用

抗菌活性

アミン-エステル官能基を有する1,2,3-トリアゾールハイブリッドは合成され、その抗菌活性が試験された . これらの化合物は、S. aureus、B. Subtilis、E. Coli、S. enterica、C. albicansおよびR. Oryzaeを含むさまざまな微生物株に対して、中等度から優れた活性を示した . 特に、化合物7oは、試験されたほとんどの微生物に対して著しい効力を示した .

抗ウイルス用途

1,2,3-トリアゾールとその誘導体は、抗ウイルス剤としての可能性を示してきた . 代謝分解に対する安定性、水素結合に関与する能力、および双極子-双極子相互作用およびπスタッキング相互作用への積極的な関与が、これらの化合物の生体適合性を高めている .

抗酸化特性

1,2,3-トリアゾールは、抗酸化特性を有することが判明している . これらのユニークな特徴により、医薬品化学を進歩させるための潜在的な候補となる .

抗糖尿病用途

1,2,3-トリアゾールは、糖尿病の治療に可能性を示してきた . これらのユニークな特徴により、医薬品化学を進歩させるための潜在的な候補となる .

抗がん用途

1,2,3-トリアゾールは、抗がん剤としての可能性を示してきた . これらのユニークな特徴により、医薬品化学を進歩させるための潜在的な候補となる .

抗結核用途

1,2,3-トリアゾールは、抗結核剤としての可能性を示してきた . これらのユニークな特徴により、医薬品化学を進歩させるための潜在的な候補となる .

抗マラリア用途

1,2,3-トリアゾールは、抗マラリア剤としての可能性を示してきた . これらのユニークな特徴により、医薬品化学を進歩させるための潜在的な候補となる .

抗リーシュマニア症用途

1,2,3-トリアゾールは、抗リーシュマニア症剤としての可能性を示してきた . これらのユニークな特徴により、医薬品化学を進歩させるための潜在的な候補となる .

作用機序

Target of Action

The primary target of N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride interacts with its target, the carbonic anhydrase-II enzyme, through direct binding with the active site residues . This interaction results in the inhibition of the enzyme’s activity .

Result of Action

The primary result of the action of N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is the inhibition of the carbonic anhydrase-II enzyme . This inhibition can lead to changes in the body’s pH balance, potentially impacting various physiological processes.

将来の方向性

Triazole compounds have broad applications in medicinal, biochemical, and material sciences . They are used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Future research could explore the potential of this specific compound in these areas. Additionally, further studies could investigate its potential as an inhibitor against other enzymes or its efficacy in other biological assays.

生化学分析

Biochemical Properties

N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of cholinesterase enzymes. It interacts with acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the hydrolysis of acetylcholine . By inhibiting these enzymes, N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This interaction is primarily through the binding of the triazole ring to the active site of the enzymes, preventing the breakdown of acetylcholine .

Cellular Effects

N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride has been shown to affect various types of cells and cellular processes. In neuronal cells, it enhances cholinergic signaling by increasing acetylcholine levels, which can improve cognitive functions and memory . Additionally, it influences cell signaling pathways by modulating the activity of cholinesterase enzymes, leading to changes in gene expression and cellular metabolism. The compound’s impact on gene expression includes the upregulation of genes involved in synaptic plasticity and neuroprotection .

Molecular Mechanism

The molecular mechanism of N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride involves its binding to the active site of cholinesterase enzymes. The triazole ring forms hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to enzyme inhibition . This inhibition prevents the hydrolysis of acetylcholine, resulting in increased acetylcholine levels in the synaptic cleft. Additionally, the compound may influence other molecular targets, such as receptors and ion channels, contributing to its overall effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride have been observed to change over time. The compound is relatively stable under physiological conditions, maintaining its inhibitory activity on cholinesterase enzymes for extended periods . Prolonged exposure to the compound can lead to adaptive changes in cellular function, such as the upregulation of compensatory pathways to counteract the increased acetylcholine levels . These long-term effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits cholinesterase enzymes, leading to improved cognitive function and neuroprotection . At high doses, the compound can exhibit toxic effects, such as overstimulation of cholinergic pathways, resulting in symptoms like muscle twitching, convulsions, and respiratory distress . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys. The interaction of the compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s bioavailability and efficacy in different tissues .

Subcellular Localization

The subcellular localization of N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is primarily in the cytoplasm and synaptic vesicles of neuronal cells . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This subcellular distribution is crucial for its activity and function, as it allows the compound to effectively interact with its molecular targets .

特性

IUPAC Name |

N-ethyl-2-(triazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-2-7-3-5-10-6-4-8-9-10;;/h4,6-7H,2-3,5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNXTOPTWYHFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN1C=CN=N1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1434993.png)